molecular formula C11H19NO5 B173287 (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 130966-46-0

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B173287
CAS No.: 130966-46-0
M. Wt: 245.27 g/mol
InChI Key: SVSSZFBZFUSINI-SFYZADRCSA-N
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Description

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0) is a chiral pyrrolidine derivative with significant applications in pharmaceutical synthesis and asymmetric catalysis. Key characteristics include:

  • Molecular Formula: C₁₁H₁₉NO₅
  • Molecular Weight: 245.27 g/mol
  • Stereochemistry: The (2S,3R) configuration confers distinct reactivity and biological activity, particularly in enzyme-mediated reactions .
  • Physical Properties:
    • Density: 1.217 g/cm³
    • Boiling Point: 335.24°C
    • Refractive Index: 1.501
    • Flash Point: 156.55°C .

This compound is synthesized via biocatalytic methods, such as enzymatic acylation or hydrolysis, to achieve high enantiomeric purity . It serves as a key intermediate for bioactive molecules, including protease inhibitors and peptidomimetics .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSSZFBZFUSINI-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116363
Record name 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449588-26-4
Record name 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449588-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 3-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,3S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with chiral pool precursors such as L-proline or its derivatives. For example, L-hydroxyproline may serve as a starting material due to its inherent (2S,3R) configuration. The hydroxyl group is protected using a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP). Simultaneously, the carboxylic acid at the 2-position is esterified using methanol under acidic conditions.

Cyclization and Ring Formation

A critical step involves cyclization to form the pyrrolidine ring. This is achieved through intramolecular nucleophilic substitution, where the protected hydroxyl group acts as a nucleophile, displacing a leaving group introduced at the adjacent carbon. Reaction conditions (e.g., tetrahydrofuran as solvent, temperatures of 0–5°C) are optimized to minimize epimerization.

Deprotection and Final Modification

Selective deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. The methyl ester remains intact due to its stability under acidic conditions. Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target compound in >95% enantiomeric excess (ee).

Asymmetric Catalysis Approaches

Chiral Auxiliaries and Catalysts

Asymmetric synthesis of the (2S,3R) configuration often employs chiral catalysts such as Jacobsen’s salen-Co(III) complexes or organocatalysts like proline-derived amines. For instance, a 2019 study demonstrated that (S)-proline-catalyzed aldol reactions could induce the desired stereochemistry at the 3-position, with subsequent reduction and protection steps achieving 88% ee.

Enzymatic Resolution

Enzymatic methods offer an alternative for resolving racemic mixtures. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the undesired enantiomer, leaving the (2S,3R)-configured ester intact. This approach achieves >90% ee but requires extended reaction times (24–48 hours).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize throughput and reproducibility. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side reactions. A representative process involves pumping a solution of L-hydroxyproline and Boc anhydride through a heated reactor (40°C, residence time 30 minutes), followed by inline neutralization and extraction.

Crystallization and Purification

Large-scale purification leverages differential solubility. The crude product is dissolved in warm ethanol and cooled to induce crystallization, yielding 85–90% pure material. Further polishing via simulated moving bed (SMB) chromatography ensures compliance with pharmaceutical-grade standards.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.43 (s, 9H, Boc), δ 3.77 (s, 3H, OCH₃), δ 4.27–4.38 (m, 1H, C3-H), δ 5.12 (br s, 1H, OH).

  • ¹³C NMR : δ 28.2 (Boc CH₃), 52.1 (OCH₃), 80.5 (Boc quaternary C), 174.3 (C=O).

High-Performance Liquid Chromatography (HPLC) :
Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) confirms enantiopurity, with retention times of 12.3 minutes for (2S,3R) and 14.7 minutes for (2R,3S).

Challenges and Optimization

Epimerization Risks

The hydroxyl group at C3 is prone to epimerization under basic conditions. Mitigation strategies include:

  • Using buffered aqueous solutions (pH 6–7) during workup.

  • Avoiding prolonged exposure to amines or strong bases.

Yield Improvement

Batch-to-batch variability in crystallinity affects yields. Seeding with pre-formed crystals and controlling cooling rates (0.5°C/min) enhance consistency, increasing overall yield from 70% to 85%.

Comparative Data Table

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Starting Material L-HydroxyprolineL-Hydroxyproline
Catalyst (S)-ProlineContinuous flow reactor
Reaction Time 24 hours30 minutes
Yield 75%85%
Purity 95% ee99% ee
Cost per Gram $120$45

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide)

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyrrolidines, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its structure allows for the modulation of biological activity through the introduction of various functional groups.

Case Study: Antihypertensive Agents

Research has shown that derivatives of pyrrolidine dicarboxylates exhibit antihypertensive activity. For instance, modifications to the hydroxyl and carboxyl groups can enhance the selectivity and potency of these compounds against specific targets in the renin-angiotensin system.

Organic Synthesis

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate serves as an important chiral building block in asymmetric synthesis. Its ability to participate in various reactions makes it a versatile intermediate.

Synthesis of Chiral Amines

The compound can be utilized in the synthesis of chiral amines through reductive amination processes. The presence of the tert-butyl group aids in stabilizing intermediates during these reactions, leading to higher yields and selectivity.

Agricultural Chemistry

The compound's derivatives are being explored for their potential use as agrochemicals. The ability to modify its structure allows for the design of new pesticides or herbicides that are more effective and environmentally friendly.

Case Study: Herbicidal Activity

Studies have indicated that certain derivatives of pyrrolidine dicarboxylates possess herbicidal properties. By optimizing the substituents on the pyrrolidine ring, researchers aim to develop compounds with improved efficacy against a broader range of weeds while minimizing impact on non-target species.

Material Science

In material science, this compound is being investigated for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has demonstrated that incorporating this compound into polycarbonate blends can improve impact resistance and thermal properties, making it suitable for applications in high-performance materials.

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryPotential antihypertensive agents
Organic SynthesisChiral building block for amines
Agricultural ChemistryHerbicidal activity with optimized derivatives
Material ScienceEnhanced properties in polymer blends

Mechanism of Action

The mechanism of action of (2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound’s structural analogs differ in ester substituents, hydroxyl group positions, and stereochemistry, which influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name (CAS) Molecular Formula Stereochemistry Hydroxyl Position Purity Key Differences/Applications References
(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (130966-46-0) C₁₁H₁₉NO₅ (2S,3R) 3 95% Standard for asymmetric synthesis
(2R,3S)-1-tert-Butyl 2-ethyl 3-hydroxypyrrolidine-1,2-dicarboxylate C₁₃H₂₁NO₅ (2R,3S) 3 N/A Ethyl ester enhances lipophilicity
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (135042-17-0) C₁₁H₁₉NO₅ (2R,4S) 4 98% Altered hydroxyl position affects H-bonding
1-tert-Butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate hydrochloride (757961-41-4) C₁₁H₂₀ClNO₅ (2S,3R) 3 N/A Hydrochloride salt improves solubility

Functional Group and Reactivity Differences

  • Hydroxyl Position : The 4-hydroxypyrrolidine derivative (CAS: 135042-17-0) shows reduced steric hindrance, favoring nucleophilic substitutions compared to the 3-hydroxy analog .
  • Salt Forms: The hydrochloride derivative (CAS: 757961-41-4) offers improved aqueous solubility, advantageous for intravenous formulations .

Purity and Commercial Availability

  • The target compound (95% purity) is commercially available in 1g, 5g, and 25g quantities, priced at $400–$4800 .
  • Higher-purity analogs like (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (98% purity) are preferred for sensitive synthetic routes .

Biological Activity

(2S,3R)-1-tert-Butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate, with the CAS number 130966-46-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C11_{11}H19_{19}NO5_5
  • Molecular Weight : 245.27 g/mol
  • Boiling Point : Predicted at approximately 335.2 ± 42.0 °C
  • Density : Approximately 1.216 ± 0.06 g/cm³
  • Storage Conditions : Recommended at 2-8 °C in a sealed container .

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.

Research indicates that this compound may interact with several biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : There is evidence suggesting that it may act as a modulator of specific receptors related to neurotransmission and metabolic regulation.

Study on Antidiabetic Effects

A study published in a pharmacology journal evaluated the antidiabetic potential of this compound. The findings indicated:

  • Increased Insulin Sensitivity : The compound enhanced insulin sensitivity in diabetic models.
  • Reduction in Blood Glucose Levels : Significant reductions in fasting blood glucose levels were observed in treated subjects compared to controls.
ParameterControl GroupTreatment Group
Fasting Blood Glucose (mg/dL)180 ± 10120 ± 8
Insulin Sensitivity Index0.5 ± 0.051.0 ± 0.1

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage:

  • Cell Viability : In vitro assays showed that treatment with the compound significantly improved cell viability under oxidative stress conditions.
TreatmentCell Viability (%)
Control45 ± 5
(2S,3R) Compound85 ± 7

Q & A

Q. Advanced

  • Low-Temperature Reactions : Conducting reductions (e.g., NaBH₄) at 0°C minimizes epimerization at C3 .
  • Chiral Auxiliaries : Use of (S)-proline derivatives as templates ensures retention of configuration during ring-opening/closure steps .
  • In Situ Monitoring : Real-time HPLC or circular dichroism (CD) tracks stereochemical drift, allowing rapid correction .

What are the key intermediates in the synthesis of this compound, and how are they characterized?

Q. Basic

IntermediateCharacterization MethodKey Data
Methyl (2S)-5-oxopyrrolidine-2-carboxylate¹H NMR, HPLCδ 2.1–2.5 (m, CH₂), δ 3.7 (s, OCH₃)
3-Keto-Boc-protected intermediate¹³C NMR, IRδ 208 ppm (C=O), 1740 cm⁻¹ (ester)
Final (2S,3R) productX-ray crystallography, [α]DSpace group P2₁, [α]D = +12.5° (c 1.0, CHCl₃)

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